molecular formula C15H21NO2 B388719 N-cyclooctyl-2-hydroxybenzamide

N-cyclooctyl-2-hydroxybenzamide

Cat. No.: B388719
M. Wt: 247.33g/mol
InChI Key: MRBSNCWFEALXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclooctyl-2-hydroxybenzamide is a benzamide derivative characterized by a cyclooctyl group attached to the nitrogen atom of the 2-hydroxybenzamide scaffold.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33g/mol

IUPAC Name

N-cyclooctyl-2-hydroxybenzamide

InChI

InChI=1S/C15H21NO2/c17-14-11-7-6-10-13(14)15(18)16-12-8-4-2-1-3-5-9-12/h6-7,10-12,17H,1-5,8-9H2,(H,16,18)

InChI Key

MRBSNCWFEALXNY-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2O

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Cycloalkyl Substituents

  • This compound vs. Cyclohexyl derivatives are more common in drug design due to balanced hydrophobicity and synthetic accessibility.

Aromatic Substitutions

  • N-(2-Chlorophenyl)-2-hydroxybenzamide and 5-Chloro-2-hydroxy-N-phenylbenzamide : Chlorine’s electron-withdrawing effects may enhance hydrogen-bonding capacity or alter electronic distribution in the benzamide core. The 2-chlorophenyl substituent (ortho position) could induce steric strain, whereas the 5-chloro (meta) substitution may favor planar binding interactions .

Complex Substituents

  • N-Cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide: The methyl and phenylacetyl groups add steric complexity and increase molecular weight, likely impacting pharmacokinetics (e.g., metabolic stability or transporter affinity). Such modifications may target specific protein pockets in enzyme inhibitors .

Bicyclic and Rigid Structures

Physicochemical and Inferred Bioactivity

  • Lipophilicity : Cyclooctyl and phenylcyclohexyl derivatives exhibit higher logP values compared to cyclohexyl or chlorophenyl analogs, suggesting differences in bioavailability .
  • Solubility : Hydroxyl and chlorine substituents improve polarity, but bulky groups (e.g., cyclooctyl) may counteract this effect, reducing solubility .
  • Metabolic Stability : Methyl or phenylacetyl groups (e.g., in ) could alter susceptibility to cytochrome P450 enzymes, though specific data are lacking.

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